Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester
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Overview
Description
Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorodithioate group, which is a phosphorus atom bonded to two sulfur atoms and two oxygen atoms, with one of the oxygen atoms further bonded to a dimethyl group The compound also contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of O,O-dimethyl phosphorodithioate with a suitable thiadiazole derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve the following steps:
- Preparation of O,O-dimethyl phosphorodithioate by reacting dimethyl phosphite with sulfur.
- Synthesis of the thiadiazole derivative by reacting appropriate starting materials under controlled conditions.
- Coupling of the O,O-dimethyl phosphorodithioate with the thiadiazole derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Various substituted phosphorodithioates.
Scientific Research Applications
Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This inhibition can disrupt metabolic pathways, leading to the desired biological effect, such as antimicrobial activity or pest control.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and chemical intermediate.
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate:
O,O-Dimethyl S-phthalimidomethyl phosphorodithioate: Used in agricultural applications.
Uniqueness
Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to its combination of a phosphorodithioate group and a thiadiazole ring. This structure imparts specific chemical properties, making it suitable for diverse applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
38090-89-0 |
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Molecular Formula |
C8H15N2O4PS3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
dimethoxy-[[5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl]methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H15N2O4PS3/c1-11-4-5-14-8-10-9-7(18-8)6-17-15(16,12-2)13-3/h4-6H2,1-3H3 |
InChI Key |
FKEYXDGDMUSZTM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NN=C(S1)CSP(=S)(OC)OC |
Origin of Product |
United States |
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